molecular formula C10H12N2O2S B13156465 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide

1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide

Cat. No.: B13156465
M. Wt: 224.28 g/mol
InChI Key: QZZFSVZXNQIXFD-UHFFFAOYSA-N
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Description

1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the thiophene ring, a sulfur-containing heterocycle, further enhances the compound’s potential for various applications.

Preparation Methods

The synthesis of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.

Scientific Research Applications

1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The thiophene ring and azetidine moiety contribute to the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to specific biological effects.

Comparison with Similar Compounds

1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylate: A closely related ester derivative with similar structural features but different reactivity and solubility properties.

    1-(5-Formylthiophen-3-yl)-N-methylazetidine-3-carboxylamide: Another amide derivative with variations in the substituents on the azetidine ring, affecting its biological activity and stability.

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(5-formylthiophen-3-yl)-N-methylazetidine-3-carboxamide

InChI

InChI=1S/C10H12N2O2S/c1-11-10(14)7-3-12(4-7)8-2-9(5-13)15-6-8/h2,5-7H,3-4H2,1H3,(H,11,14)

InChI Key

QZZFSVZXNQIXFD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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